Nicotinamide derivatives have shown promise as anti-cancer agents. Specifically, NAMPT inhibitors like compound 30 have demonstrated potent cytotoxic effects against cancer cell lines and significant antitumor efficacy in xenograft models. [] The structural similarities between N-[2-(phenylthio)phenyl]nicotinamide and these compounds warrant further investigation into its potential anti-cancer properties.
Several pyridine carboxamide derivatives, structurally similar to N-[2-(phenylthio)phenyl]nicotinamide, exhibit promising antifungal activity. [] The presence of the phenylthio group in the target compound could potentially enhance its lipophilicity, improving its ability to penetrate fungal cell membranes. Further research is needed to explore its efficacy against various fungal species.
Nicotinamide derivatives, particularly those that inhibit CDK8, have been explored for their anti-inflammatory properties. [] Compound 85, a potent CDK8 inhibitor, demonstrated significant anti-inflammatory activity in an IBD animal model. [] Given the structural resemblance to compound 85, N-[2-(phenylthio)phenyl]nicotinamide could be investigated for its potential in treating inflammatory disorders.
CAS No.: 228113-66-4
CAS No.: 4260-20-2
CAS No.: 103-12-8
CAS No.: 10028-14-5
CAS No.: 13538-21-1
CAS No.: 720-00-3